molecular formula C12H18O4 B1171598 Acetylpyridinioamine anion CAS No. 1468-29-7

Acetylpyridinioamine anion

Cat. No.: B1171598
CAS No.: 1468-29-7
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Description

Pyridine derivatives with amine substituents are critical in medicinal chemistry and materials science due to their electronic tunability and biological activity . For instance, 1-Acetylpiperidin-4-amine (Fig. 1a) shares structural similarities, with an acetylated piperidine ring and amine group, but differs in ring saturation compared to a hypothetical pyridine-based analogue . This section assumes Acetylpyridinioamine anion adopts a pyridine core with acetyl and amine moieties, enabling comparisons with analogous compounds.

Properties

CAS No.

1468-29-7

Molecular Formula

C12H18O4

Synonyms

Acetylpyridinioamine anion

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Substituents Molecular Formula (if available) Reference
1-Acetylpiperidin-4-amine Piperidine Acetyl (C=O), amine (-NH2) C7H14N2O
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine Pyridine Trifluoromethyl (-CF3), dimethylamine, aryl amine C14H15F3N3
5-(2-Methoxypyridin-3-YL)pyridin-2-amine Bipyridine Methoxy (-OCH3), amine (-NH2) C11H11N3O
4-ARYL-2-PHENYLAMINO PYRIMIDINE Pyrimidine Aryl, phenylamino (-NHPh) C25H30ClN5O

Key Observations :

  • Ring System: Acetylpyridinioamine anion (hypothesized pyridine core) contrasts with piperidine (saturated) in 1-Acetylpiperidin-4-amine and pyrimidine in 4-ARYL-2-PHENYLAMINO PYRIMIDINE .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3 in ) enhance electrophilicity, while electron-donating groups (e.g., -OCH3 in ) improve solubility and π-conjugation.

Spectral and Electronic Properties

and highlight UV-vis and fluorescence responses of pyridine derivatives to acetate anions. For example:

  • UV-vis Absorption : Compounds with electron-deficient aromatic systems (e.g., trifluoromethyl-substituted pyridines ) exhibit bathochromic shifts upon anion binding due to enhanced charge transfer .
  • Fluorescence Quenching : Amine-containing pyridines (e.g., 5-(2-Methoxypyridin-3-YL)pyridin-2-amine ) show fluorescence attenuation with acetate, suggesting competitive electron transfer .

Hypothetical Comparison : this compound’s acetyl group may reduce basicity compared to dimethylamine derivatives , altering its anion-sensing efficacy.

Q & A

Q. How should researchers document failed synthetic attempts to guide future studies?

  • Methodological Answer : Include a "Negative Results" subsection in the SI, detailing reaction conditions, observed outcomes, and hypothesized failure mechanisms (e.g., steric hindrance, poor leaving groups). Reference analogous systems where similar challenges were overcome via microwave irradiation or flow chemistry .

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